molecular formula C23H26N4O3S B6563445 N-(3,5-dimethylphenyl)-2-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide CAS No. 920221-42-7

N-(3,5-dimethylphenyl)-2-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide

Cat. No.: B6563445
CAS No.: 920221-42-7
M. Wt: 438.5 g/mol
InChI Key: ZPJNOEIIEUWERP-UHFFFAOYSA-N
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Description

The compound N-(3,5-dimethylphenyl)-2-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide is a structurally complex molecule featuring a 1,4-dihydropyridine core substituted with a methoxy group at position 5, a sulfanyl-methyl-linked pyrimidine moiety at position 2, and an acetamide side chain connected to a 3,5-dimethylphenyl group.

The 1,4-dihydropyridine scaffold is known for redox-active properties and conformational flexibility, which influence binding interactions with biological targets. The 4-oxo group enhances hydrogen-bonding capacity, while the sulfanyl-methyl-pyrimidine substituent may improve lipophilicity and membrane permeability . The 3,5-dimethylphenyl acetamide moiety could contribute to target specificity, as arylacetamide derivatives are common in enzyme inhibition .

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3S/c1-14-6-15(2)8-18(7-14)26-22(29)12-27-11-21(30-5)20(28)10-19(27)13-31-23-24-16(3)9-17(4)25-23/h6-11H,12-13H2,1-5H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJNOEIIEUWERP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=NC(=CC(=N3)C)C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the 1,4-Dihydropyridine Family

A key structural analogue is 4-substituted-2,6-dimethyl-3,5-bis-N-(phenyl/substituted phenyl)-carbamoyl-1,4-dihydropyridines (compounds 6a-o in ). These derivatives share the DHP core but lack the sulfanyl-methyl-pyrimidine and methoxy groups. Instead, they feature carbamoyl substituents at positions 3 and 3. Studies show that carbamoyl groups enhance hydrogen-bonding interactions with receptors, but the absence of a sulfur-containing moiety reduces their lipophilicity compared to the target compound .

Feature Target Compound Compounds 6a-o
Core Structure 1,4-dihydropyridine with 4-oxo group 1,4-dihydropyridine with carbamoyl groups
Position 2 Substituent Sulfanyl-methyl-pyrimidine (enhanced lipophilicity) Methyl group
Position 5 Substituent Methoxy group (electron-withdrawing, modulates reactivity) Carbamoyl group (hydrogen-bond donor/acceptor)
Biological Activity Hypothesized pesticidal/antimicrobial activity (pyrimidine influence) Calcium channel modulation (typical DHP activity)

Pyrimidine- and Acetamide-Containing Analogues

describes N-(3,5-dimethoxyphenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide, which shares the acetamide-pyrimidine motif but replaces the DHP core with a dihydropyrimidine ring. The 3,5-dimethoxyphenyl group (vs. 3,5-dimethylphenyl in the target) introduces steric and electronic differences, which may alter binding kinetics .

lists N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide (oxadixyl), a fungicide. While oxadixyl lacks the DHP and pyrimidine components, its dimethylphenyl-acetamide structure highlights the agrochemical relevance of such substituents. The target compound’s additional pyrimidine and DHP groups may broaden its mechanism of action beyond fungicidal activity .

Hypothetical Research Findings and Implications

Based on structural parallels:

  • Bioactivity : The sulfanyl-methyl-pyrimidine group may confer dual activity—antimicrobial (via pyrimidine interference with folate synthesis) and redox modulation (via the DHP core) .
  • Stability: The 4-oxo and methoxy groups could enhance stability under physiological conditions compared to non-oxidized DHPs .
  • Structure-Activity Relationship (SAR): 3,5-Dimethylphenyl vs. 3,5-Dimethoxyphenyl: Methyl groups may improve metabolic stability over methoxy groups, which are prone to demethylation . Sulfanyl vs.

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